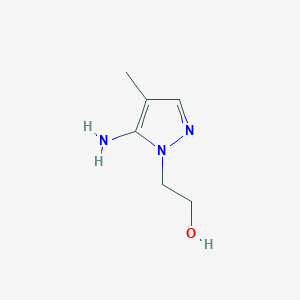

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

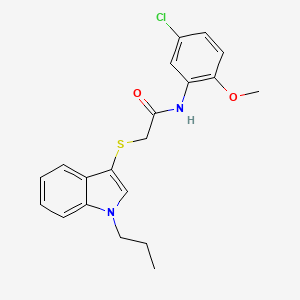

“2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol” is a compound that belongs to the class of pyrazole derivatives . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学的研究の応用

Catalyst for Heterocyclic Synthesis

A novel and heterogeneous catalyst preparation involving 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol has been explored for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This method leverages NH4H2PO4/Al2O3 as a catalyst, offering advantages such as good yields, shorter reaction times, and simple reaction conditions. The heterogeneous system also facilitates easy work-up, underscoring an environmentally benign approach to synthesizing complex heterocycles (Maleki & Ashrafi, 2014).

Eco-Friendly Multicomponent Synthesis

Research highlights the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds using urea as an organo-catalyst. The process employs a multicomponent reaction mechanism, showcasing a cost-effective and environmentally friendly method for producing pharmaceutically relevant heterocycles at room temperature (Brahmachari & Banerjee, 2014).

Synthesis of Pyrazolo[1,5-a]Pyrimidines

A study outlines a four-step synthesis route to novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, emphasizing the versatility of this compound in synthesizing heteroaryl derivatives. This method introduces a pathway for creating pyrazolo[1,5-a]pyrimidin derivatives, potentially useful in pharmaceutical development due to their structural diversity and biological activity potential (Šenica et al., 2015).

Antimicrobial and Antifungal Agents

The development of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showcases the antimicrobial activity of compounds derived from this compound. These findings suggest potential applications in designing antimicrobial agents (Puthran et al., 2019).

Bioactive Heterocyclic Compounds

The synthesis and evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities highlight the medicinal chemistry applications of this compound derivatives. This research contributes to the ongoing search for new therapeutic agents with specific enzyme inhibitory activities (Rahmouni et al., 2016).

将来の方向性

The future directions for “2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol” and other pyrazole derivatives include further exploration of their diverse pharmacological effects and the development of new drugs . There is a great importance of heterocyclic ring containing drugs , and thus, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been reported to induce a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

生化学分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific structure and functional groups present in the compound.

Molecular Mechanism

It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(5-amino-4-methylpyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-4-8-9(2-3-10)6(5)7/h4,10H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMSSAIUAMDYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)